molecular formula C6H8N2O B596645 N-(1-Methyl-1H-pyrrol-3-yl)formamide CAS No. 195965-88-9

N-(1-Methyl-1H-pyrrol-3-yl)formamide

Cat. No.: B596645
CAS No.: 195965-88-9
M. Wt: 124.143
InChI Key: DYBVBAMXRIJGCE-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrrol-3-yl)formamide is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a formamide (-NHCHO) group at the 3-position. The pyrrole ring’s aromaticity and electron-rich nature influence its reactivity, while the methyl and formamide substituents modulate its physical and chemical properties. This compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. However, direct data on its applications are scarce in the provided evidence, necessitating inferences from structurally related compounds.

Properties

CAS No.

195965-88-9

Molecular Formula

C6H8N2O

Molecular Weight

124.143

IUPAC Name

N-(1-methylpyrrol-3-yl)formamide

InChI

InChI=1S/C6H8N2O/c1-8-3-2-6(4-8)7-5-9/h2-5H,1H3,(H,7,9)

InChI Key

DYBVBAMXRIJGCE-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)NC=O

Synonyms

Formamide, N-(1-methyl-1H-pyrrol-3-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

  • Pyrrole-Based Formamides: lists related pyrrole carboxamides, such as N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Compared to N-(1-Methyl-1H-pyrrol-3-yl)formamide, these compounds exhibit variations in substituents (e.g., diethylaminoethyl vs. methyl groups), altering steric bulk and electronic effects . The methyl group in the target compound may enhance lipophilicity, while aminoethyl chains in analogs could improve solubility in polar solvents.
  • Formoterol-Related Formamides : and highlight formamide derivatives like Formoterol related compound E and B, which incorporate hydroxyl and methoxyphenyl groups. These substituents increase polarity and hydrogen-bonding capacity, contrasting with the aromatic pyrrole core of this compound .

Chromatographic Behavior

Chromatographic data from pharmaceutical impurities () reveal key differences:

Compound Retention Time (F) Relative Response Factor Relative Limit (%)
N-[2-hydroxy-5-...]formamide (Compound B) 0.7 1.00 0.2
Formoterol related compound A 0.5 1.75 0.3

The target compound’s pyrrole ring and methyl group would likely reduce polarity compared to hydroxylated analogs, leading to longer retention times in reverse-phase chromatography. However, direct data are absent, necessitating extrapolation from structural trends .

Pharmacological and Regulatory Considerations

Formamide derivatives like those in are monitored as impurities in pharmaceuticals (e.g., Formoterol). Regulatory limits for related compounds (e.g., 0.1–0.3% in ) underscore the importance of stringent purity controls. While this compound’s pharmacological role is unclear, its structural similarity to regulated impurities suggests analogous quality assessment protocols would apply .

Crystallographic and Computational Insights

Tools like SHELX and ORTEP (–2) are critical for determining molecular geometries. Pyrrole-based formamides may exhibit planar configurations due to aromaticity, whereas aliphatic analogs (e.g., N-(alpha-alkoxyethyl)formamide) might display flexible conformations. Computational studies (e.g., molecular weight calculations in ) further aid in predicting properties like solubility and reactivity .

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